molecular formula C10H13NO B3032191 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine CAS No. 122416-42-6

1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine

Cat. No.: B3032191
CAS No.: 122416-42-6
M. Wt: 163.22 g/mol
InChI Key: QIYXYRNFEROUBV-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of an amine group attached to an ethan-1-yl chain, which is further connected to a dihydrobenzofuran moiety

Preparation Methods

The synthesis of 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial production methods may involve catalytic hydrogenation processes, where the ketone is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .

Chemical Reactions Analysis

1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the amine group, which provides versatility in chemical modifications and potential biological activities.

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6-7H,4-5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYXYRNFEROUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588045
Record name 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122416-42-6
Record name 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-acetyl-2,3-dihydrobenzo[b]furan, oxime, (Preparation 3, 2.7 g, 16 mmole) in methanol (50 mL), ammonium hydroxide (5 mL) and Raney nickel (3 mL) was hydrogenated on a Parr hydrogenator (H2, 50 psi) for 2 days. The reaction mixture was filtered through Celite and the resultant filtrate was concentrated in vacuo. The residue was purified by flash column chromatography on silica gel using methanol (100%) to give the title compound (1.74 g, 70%) as a brown oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
catalyst
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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